molecular formula C8H7ClFNO B12845160 1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one

1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one

Cat. No.: B12845160
M. Wt: 187.60 g/mol
InChI Key: VOEMZEVDJGXRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzene ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-2-chloro-6-fluoroaniline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino, chloro, and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-(3-Chloro-2-fluorophenyl)ethan-1-one: Similar structure but lacks the amino group.

    1-(2-Chloro-6-fluorophenyl)ethan-1-ol: Contains a hydroxyl group instead of a ketone.

    2-(4-Fluorophenyl)ethan-1-amine: Lacks the chloro and ketone groups.

Uniqueness: 1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one is unique due to the combination of the amino, chloro, and fluoro groups on the benzene ring, along with the ethanone moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

1-(3-amino-2-chloro-6-fluorophenyl)ethanone

InChI

InChI=1S/C8H7ClFNO/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,11H2,1H3

InChI Key

VOEMZEVDJGXRJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.